N,N-Diethylsulfamoyl fluoride
Overview
Description
Mechanism of Action
Target of Action
N,N-Diethylsulfamoyl fluoride is an organic fluorine compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This compound is known for its strong electrophilicity . It can undergo electrophilic substitution reactions . The compound interacts with its targets by forming covalent bonds, which can lead to changes in the target molecules . .
Biochemical Pathways
Given its electrophilic nature, it can potentially interact with a variety of biochemical pathways involving nucleophilic components
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and interactions with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylsulfamoyl fluoride can be synthesized through various methods. One common approach involves the reaction of diethylamine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction can be represented as follows:
(C2H5)2NH+SO2F2→(C2H5)2NSO2F+HF
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylsulfamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it readily undergoes nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: It can be hydrolyzed in the presence of water or aqueous bases to form N,N-diethylsulfamide and hydrogen fluoride.
Reduction: It can be reduced to N,N-diethylsulfamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Hydrolysis: Formation of N,N-diethylsulfamide.
Reduction: Formation of N,N-diethylsulfamide.
Scientific Research Applications
N,N-Diethylsulfamoyl fluoride has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfamoyl fluoride: Another fluorinated sulfonamide with similar electrophilic properties but different alkyl groups (methyl instead of ethyl).
Methanesulfonyl fluoride: A simpler sulfonamide with a single methyl group and a sulfonyl fluoride moiety.
Uniqueness
N,N-Diethylsulfamoyl fluoride is unique due to its specific alkyl groups (diethyl), which can influence its reactivity and selectivity in chemical reactions. Its strong electrophilic nature and ability to inhibit serine proteases make it a valuable compound in both synthetic and biological applications .
Properties
IUPAC Name |
N,N-diethylsulfamoyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVSTFKSUSWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602216 | |
Record name | Diethylsulfamyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-97-8 | |
Record name | Diethylsulfamyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.